molecular formula C8H5Cu B1143512 Copper(I) phenylacetylide CAS No. 13146-23-1

Copper(I) phenylacetylide

Cat. No. B1143512
CAS RN: 13146-23-1
M. Wt: 164.67
InChI Key:
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Description

Copper(I) Phenylacetylide

Copper(I) phenylacetylide is a coordination compound with interesting structural and chemical properties. It is known for its triangular copper(I) complex structure and its ability to participate in various chemical reactions, including catalysis.

Synthesis Analysis

The synthesis involves the formation of a cationic trinuclear copper(I) complex bicapped by two bridging σ-bonded phenylacetylide groups. This synthesis demonstrates the complex's unique structural features, including μ3-η1 fashion bonding of the phenylacetylide groups to the copper atoms (Díez et al., 1991).

Molecular Structure Analysis

The complex exhibits a triangular arrangement with an unprecedented bicapping system involving two asymmetric μ3-η1-acetylide ligands, highlighting its novel structural characteristics.

Chemical Reactions and Properties

Copper(I) phenylacetylide plays a significant role in catalyzing azole synthesis through nonconcerted Huisgen 1,3-dipolar cycloadditions, demonstrating its utility in organic synthesis and the formation of 1,2,3-triazoles and isoxazoles (Himo et al., 2004).

Scientific Research Applications

  • Photocatalysis : A study by Jiang et al. (2016) synthesized an air-stable copper-phenylacetylide nanobelt, demonstrating its promising photocatalytic properties, especially in organic pollutants elimination under visible light. The study highlighted its versatile activity and reusability due to a band gap of 2.3 eV and favorable electron transfer processes (Jiang et al., 2016).

  • Organocopper(I) Chemistry : Díez et al. (1991) described the synthesis and characterization of a cationic trinuclear copper(I) complex, where phenylacetylide groups are bonded in a unique structural fashion. This represents a novel structure in organocopper(I) chemistry (Díez et al., 1991).

  • Photoelectrochemical Properties : Abrantes et al. (1984) investigated copper phenylacetylide (CuPA) films on copper electrodes. The study found that these films are photosensitive and have a significant photocurrent conversion efficiency, highlighting potential applications in photoelectrochemical systems (Abrantes et al., 1984).

  • Luminescence : Lin (2005) studied a luminescent tetranuclear copper(I) phenylacetylide complex with cyclohexyl isocyanide. The compound exhibited intense luminescence in solid state, indicating potential applications in luminescent materials (Lin, 2005).

  • Drug Discovery : Kolb and Sharpless (2003) discussed the role of click chemistry in drug discovery, highlighting the copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes as a powerful linking reaction. This process, involving copper(I) phenylacetylide, is significant for its dependability and specificity (Kolb & Sharpless, 2003).

  • Synthesis and Characterization : Owsley and Castro (2003) explored the substitution of aryl halides with copper(I) acetylides, demonstrating the preparation of specific organic compounds, which signifies its importance in synthetic organic chemistry (Owsley & Castro, 2003).

Safety And Hazards

Copper(I) phenylacetylide is self-heating and may catch fire. In contact with water, it releases flammable gases which may ignite spontaneously . It may cause slight to mild irritation of the eyes and skin. Inhalation of dust can lead to irritation of the respiratory tract .

Future Directions

Copper(I) phenylacetylide has been used in various research studies, including the synthesis of amides through visible light-mediated radical reactions . Its potential applications in medicinal chemistry, pharmaceutical manufacturing, drug development, and general chemical synthesis make it a promising area for future research .

properties

IUPAC Name

copper(1+);ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5.Cu/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLVZUJLUPAJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#CC1=CC=CC=C1.[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Copper(I) phenylacetylide

Synthesis routes and methods

Procedure details

To a solution of 10.7 g of phenylacetylene in 500 ml of absolute ethanol was added a solution of 20 g of copper iodide in 250 ml of conc. NH4OH and 100 ml of water. The solution was stirred 30 minutes and then filtered. The solid that was collected was washed with water, 95% aq. Ethanol and then ether. The solid was then collected and dried under vacuum to provide the title compound as a bright yellow solid.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Citations

For This Compound
296
Citations
M Kinugasa, S Hashimoto - Journal of the Chemical Society, Chemical …, 1972 - pubs.rsc.org
(1 1 Room temp;Of=lh, '=c &>XN0"' Page 1 466 JCS CHEM. COMM., 1972 The Reactions of Copper(1) Phenylacetylide with Nitrones By MANABU KINUGASA* and SHIZUNOBU …
Number of citations: 150 pubs.rsc.org
MGB Drew, FS Esho, SM Nelson - Journal of the Chemical Society …, 1982 - pubs.rsc.org
Oxidative Coupling of Phenylacetylene by a Di-copper(i1) Complex of a Macrocyclic Ligand and the X-Ray Structure of a Tetra-copp Page 1 J. CHEM. SOC., CHEM. COMMWN., 1982 1347 …
Number of citations: 14 pubs.rsc.org
A Sagadevan, A Ragupathi, CC Lin, JR Hwu… - Green …, 2015 - pubs.rsc.org
Development of C–N coupling processes is fundamentally important and challenging for the synthesis of biologically active molecules and drugs. Herein, we report a highly atom …
Number of citations: 134 pubs.rsc.org
A Sagadevan, VP Charpe, KC Hwang - Catalysis Science & …, 2016 - pubs.rsc.org
We developed a technique mediated by visible light for the aerobic homocoupling of terminal alkynes to synthesize 1,3-conjugated diynes using a copper(I) chloride catalyst at room …
Number of citations: 61 pubs.rsc.org
MB Reddy, R Anandhan - Chemical Communications, 2020 - pubs.rsc.org
A facile amino group ortho-directed visible-light-driven copper-catalysed aerobic oxidative C(sp)–S coupling reaction of a dimer of 2-aminothiophenol with terminal alkynes was …
Number of citations: 31 pubs.rsc.org
VP Charpe, AA Hande, A Sagadevan, KC Hwang - Green Chemistry, 2018 - pubs.rsc.org
Visible light mediated copper catalysed denitrogenative oxidative coupling of 2-hydrazinopyridines with terminal alkynes to form 2-(alkyl/arylethynyl) pyridines in the presence of O2 at …
Number of citations: 34 pubs.rsc.org
A Ragupathi, A Sagadevan, CC Lin, JR Hwu… - Chemical …, 2016 - pubs.rsc.org
Facile visible-light promoted copper-catalyzed aerobic oxidative C–N coupling between 2-aminopyridine and terminal alkynes at room temperature via CC triple bond cleavage is …
Number of citations: 64 pubs.rsc.org
A Sagadevan, PC Lyu, KC Hwang - Green Chemistry, 2016 - pubs.rsc.org
A novel visible-light-promoted copper-catalysed process for the Csp–Csp cross-coupling reaction of terminal alkynes at room temperature is described. The current photochemical …
Number of citations: 93 pubs.rsc.org
B Liedholm - Acta Chem. Scand, 1971 - actachemscand.org
The copper (I) catalysed exchange of bromine for chlorine in 2-bromo-3-iodonitrobenzene was studied in order to com lets the 01-tho-halogen series described in Part I1 and to more c …
Number of citations: 7 actachemscand.org
HZ Ma, AJ Canty, RAJ O'Hair - Journal of the American Society for …, 2022 - ACS Publications
Copper(I) borohydride ate complexes of the type Cat + [XCu(BH 4 )] − have been previously postulated as intermediates in the reactions of copper salts with borohydride. Negative ion …
Number of citations: 1 pubs.acs.org

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